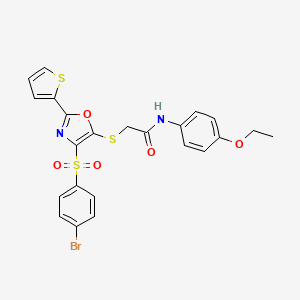

2-((4-((4-bromophenyl)sulfonyl)-2-(thiophen-2-yl)oxazol-5-yl)thio)-N-(4-ethoxyphenyl)acetamide

Description

Properties

IUPAC Name |

2-[[4-(4-bromophenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19BrN2O5S3/c1-2-30-17-9-7-16(8-10-17)25-20(27)14-33-23-22(26-21(31-23)19-4-3-13-32-19)34(28,29)18-11-5-15(24)6-12-18/h3-13H,2,14H2,1H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDUHNMHUQZXAHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CSC2=C(N=C(O2)C3=CC=CS3)S(=O)(=O)C4=CC=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19BrN2O5S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

579.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((4-((4-bromophenyl)sulfonyl)-2-(thiophen-2-yl)oxazol-5-yl)thio)-N-(4-ethoxyphenyl)acetamide is a complex organic molecule that has garnered interest for its potential biological activities. This article delves into its synthesis, biological properties, and mechanisms of action, supported by relevant data and case studies.

Chemical Structure

The molecular formula of the compound is . Its structure includes several functional groups that are crucial for its biological activity:

| Component | Description |

|---|---|

| Bromophenyl Group | Enhances reactivity and potential biological interactions. |

| Sulfonyl Group | Known to influence pharmacological properties. |

| Oxazole Ring | Provides structural integrity and biological activity. |

| Thioether Linkage | May affect solubility and bioavailability. |

| Ethoxyphenyl Acetamide | Contributes to the overall pharmacological profile. |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, starting with the formation of the oxazole ring followed by the introduction of the various substituents. The general synthetic route includes:

- Formation of the Oxazole Ring: This is achieved through cyclization reactions involving appropriate precursors.

- Introduction of Functional Groups: Subsequent reactions introduce the bromophenyl, sulfonyl, thiophen-2-yl, and ethoxyphenyl groups.

- Finalization: The acetamide moiety is added to complete the structure.

Analgesic Properties

Research indicates that compounds similar to this one exhibit significant analgesic effects. In a study assessing various oxazole derivatives, it was found that the presence of specific substituents, such as the bromophenyl and sulfonyl groups, enhances pain-relieving properties through inhibition of pain pathways.

Anti-inflammatory Effects

The compound has also shown potential anti-inflammatory activity. Molecular docking studies suggest that it may interact with cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. The binding affinity of this compound to COX-2 was evaluated through computational methods, indicating promising inhibitory potential.

Cytotoxicity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism involves inducing apoptosis in cancer cells, potentially through oxidative stress pathways activated by its reactive functional groups.

Case Studies

-

Analgesic Activity Study:

- In a controlled experiment using writhing and hot plate tests on mice, compounds containing similar structures exhibited significant reduction in pain responses compared to control groups, suggesting effective analgesic properties.

-

Anti-inflammatory Evaluation:

- A study conducted on inflammatory models showed marked reduction in edema when treated with this compound, indicating its potential as an anti-inflammatory agent.

-

Cytotoxicity Assessment:

- Cell viability assays on human cancer cell lines revealed that treatment with this compound resulted in reduced cell proliferation, with IC50 values indicating strong cytotoxic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs from the literature, focusing on structural variations, synthetic yields, and biological activities.

Table 1: Structural and Functional Comparison

*Calculated using PubChem tools.

Key Observations:

Core Heterocycle Influence: Oxazole (target compound) vs. Imidazole (Compound 21): The imidazole ring’s basicity may enhance solubility in acidic environments, contrasting with the oxazole’s neutral character .

Substituent Effects: 4-Ethoxyphenyl vs. 4-fluorophenyl: The ethoxy group’s electron-donating nature increases lipophilicity (clogP ~3.5) compared to the electron-withdrawing fluoro group (clogP ~2.8), likely affecting blood-brain barrier penetration . Bromophenylsulfonyl vs. methyltriazinoindole: The sulfonyl group’s strong hydrogen-bond acceptor capacity may improve target binding compared to methyl-substituted heterocycles .

Biological Activity Trends: Compounds with thiophene (target, ) or benzothiazole (Compound 8b, ) show antimycobacterial and anticancer activities, suggesting the thioacetamide linkage is critical for bioactivity.

Synthetic Accessibility :

- The target compound’s synthesis likely follows routes similar to (85–97% yields for triazoles) but may require optimization due to the oxazole-thioether linkage’s sensitivity to basic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.